molecular formula C11H14BrN B2464553 3-(3-Bromobenzyl)pyrrolidine CAS No. 1158764-53-4

3-(3-Bromobenzyl)pyrrolidine

Cat. No. B2464553
CAS RN: 1158764-53-4
M. Wt: 240.144
InChI Key: IFVYQVBUSIPOTN-UHFFFAOYSA-N
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Description

“3-(3-Bromobenzyl)pyrrolidine” is a compound with the molecular formula C11H14BrN . It has an average mass of 240.140 Da and a monoisotopic mass of 239.030960 Da .


Synthesis Analysis

Pyrrolidine compounds can be synthesized using various methods. One approach involves the N-heterocyclization of primary amines with diols . Another method uses O-benzoylhydroxylamines as alkyl nitrene precursors in combination with a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols is also possible .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The structure of “3-(3-Bromobenzyl)pyrrolidine” includes this pyrrolidine ring .


Chemical Reactions Analysis

Pyrrolidine compounds can undergo various chemical reactions. For instance, they can participate in C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . They can also be involved in the reduction of aromatic nitro compounds to the corresponding amines .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which “3-(3-Bromobenzyl)pyrrolidine” contains, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Antimicrobial Activity

Pyrrolidine derivatives, including “3-(3-Bromobenzyl)pyrrolidine”, have been found to have antibacterial properties . This makes them potential candidates for the development of new antibiotics, especially in the face of increasing antibiotic resistance.

Antifungal Activity

In addition to their antibacterial properties, some pyrrolidine derivatives also exhibit antifungal activities . This suggests that they could be used in the treatment of various fungal infections.

Antiviral Activity

Pyrrolidine derivatives have been found to have antiviral properties . This means that they could potentially be used in the development of new antiviral drugs.

Anticancer Activity

Compounds bearing the pyrrolidine scaffold, such as “3-(3-Bromobenzyl)pyrrolidine”, have been found to have antitumoral properties . This suggests that they could be used in the development of new cancer treatments.

Anti-inflammatory Activity

Pyrrolidine derivatives have been found to have anti-inflammatory properties . This suggests that they could be used in the treatment of various inflammatory conditions.

Anticonvulsant Activity

Some pyrrolidine derivatives, such as 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids, have been found to have anticonvulsant and antinociceptive activities . This suggests that they could be used in the treatment of conditions such as epilepsy.

Enzyme Inhibition

Pyrrolidine derivatives have been found to have diverse enzyme inhibitory effects . This suggests that they could be used in the development of new drugs that work by inhibiting the action of specific enzymes.

Mechanism of Action

While the specific mechanism of action for “3-(3-Bromobenzyl)pyrrolidine” is not mentioned in the search results, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

properties

IUPAC Name

3-[(3-bromophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10/h1-3,7,10,13H,4-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVYQVBUSIPOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1158764-53-4
Record name 3-[(3-bromophenyl)methyl]pyrrolidine
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